(5E)-3-acetyl-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5E)-3-acetyl-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated aromatic ring, multiple ether linkages, and a sulfanylidene-imidazolidinone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-acetyl-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the aromatic ring: The brominated aromatic ring can be synthesized through electrophilic aromatic substitution reactions, where bromine is introduced into the aromatic system.
Etherification: The ethoxy and propoxy groups are introduced via nucleophilic substitution reactions, where the corresponding alcohols react with the aromatic ring.
Formation of the imidazolidinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the sulfanylidene group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-acetyl-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development or biochemical studies.
Medicine: The compound may exhibit pharmacological activity, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-acetyl-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A brominated ether used in organic synthesis.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
(5E)-3-acetyl-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-3-acetyl-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-4-6-24-15-12(18)7-11(9-14(15)23-5-2)8-13-16(22)20(10(3)21)17(25)19-13/h7-9H,4-6H2,1-3H3,(H,19,25)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAAEELRMWGLGG-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)N2)C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)N2)C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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